

9-Mesityl-10-methylacridinium Perchlorate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9-Mesityl-10-methylacridinium**

Cat. No.: **B1239669**

[Get Quote](#)

An in-depth examination of the synthesis, properties, and photocatalytic applications of **9-Mesityl-10-methylacridinium Perchlorate**, a powerful organocatalyst for modern organic chemistry.

This technical guide provides a detailed overview of **9-Mesityl-10-methylacridinium perchlorate**, a prominent organic photocatalyst. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging its unique photoredox properties for a variety of chemical transformations. This document covers the compound's core properties, detailed experimental protocols for its synthesis and application, and visual representations of its mechanism of action and experimental workflows.

Core Properties

9-Mesityl-10-methylacridinium perchlorate is a yellow, crystalline solid that has gained significant attention as a potent metal-free photocatalyst. Its efficacy stems from its strong oxidizing ability in the excited state, enabling a wide range of chemical reactions to be initiated by visible light.[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₂ CINO ₄	[3]
Molecular Weight	411.88 g/mol	
Appearance	Light yellow to amber to dark green powder/crystal	
Purity	>98.0% (HPLC)	
CAS Number	674783-97-2	[3]

Crystal Structure

The crystal structure of **9-Mesityl-10-methylacridinium** perchlorate has been determined by X-ray crystallography.[3]

Crystal System	Monoclinic
Space Group	P 1 21/a 1
Unit Cell Dimensions	a = 12.017 Å, b = 14.236 Å, c = 12.309 Å
α = 90°, β = 104.661°, γ = 90°	

Photocatalytic Properties

The photocatalytic activity of **9-Mesityl-10-methylacridinium** perchlorate is dictated by its electrochemical and photophysical properties. Upon irradiation with visible light, it can engage in photoinduced electron transfer (PET) processes.[4]

Property	Value	Reference
Excited State Reduction Potential	$E^*_{\text{red}} \approx +2.06 \text{ V vs SCE}$	[5]
Ground State Reduction Potential	$E_{\text{red}} = -0.57 \text{ V vs SCE in MeCN}$	[5]
Absorption Maxima (λ_{max})	360 nm, 423 nm in acetonitrile	[6]
Photocatalyst Activation Wavelength	~450 nm (blue light)	[2]

Experimental Protocols

Synthesis of 9-Mesityl-10-methylacridinium Perchlorate

This protocol is a synthesis of procedures described in the literature.[\[5\]](#)[\[6\]](#)

Materials:

- N-methylacridone
- Mesitylmagnesium bromide (or Mesityllithium)
- Anhydrous tetrahydrofuran (THF)
- Perchloric acid (HClO_4), 70%
- Diethyl ether
- Ethanol

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend N-methylacridone in anhydrous THF.
- Cool the suspension to -78 °C using a dry ice/acetone bath.

- Slowly add a solution of mesitylmagnesium bromide (or mesyllithium) in THF to the cooled suspension with stirring.
- After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 3 hours.
- Quench the reaction by carefully adding water.
- Acidify the mixture with 70% perchloric acid until a yellow precipitate forms.
- Collect the precipitate by vacuum filtration and wash it with diethyl ether.
- Purify the crude product by recrystallization from ethanol to yield **9-Mesityl-10-methylacridinium** perchlorate as a yellow crystalline solid.[6]
- Dry the purified product under vacuum.

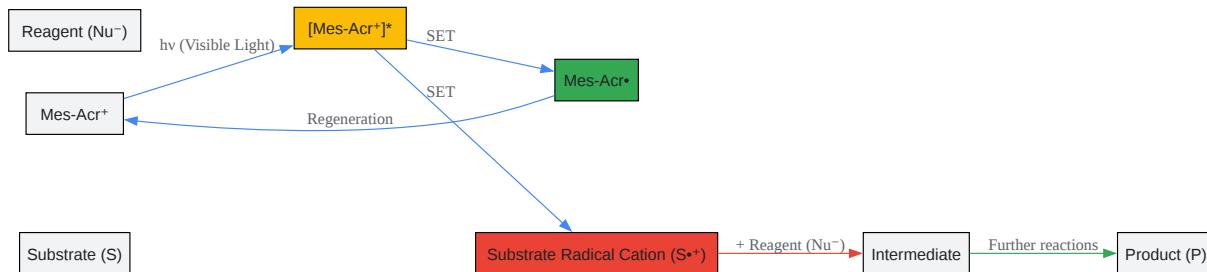
Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[7]

General Protocol for a Photocatalytic Reaction

This protocol provides a general workflow for a typical photocatalytic reaction using **9-Mesityl-10-methylacridinium** perchlorate.

Materials:

- **9-Mesityl-10-methylacridinium** perchlorate (photocatalyst)
- Substrate
- Reagent
- Anhydrous solvent (e.g., acetonitrile, dichloromethane)
- Visible light source (e.g., blue LEDs, ~450 nm)
- Reaction vessel (e.g., Schlenk tube or vial)

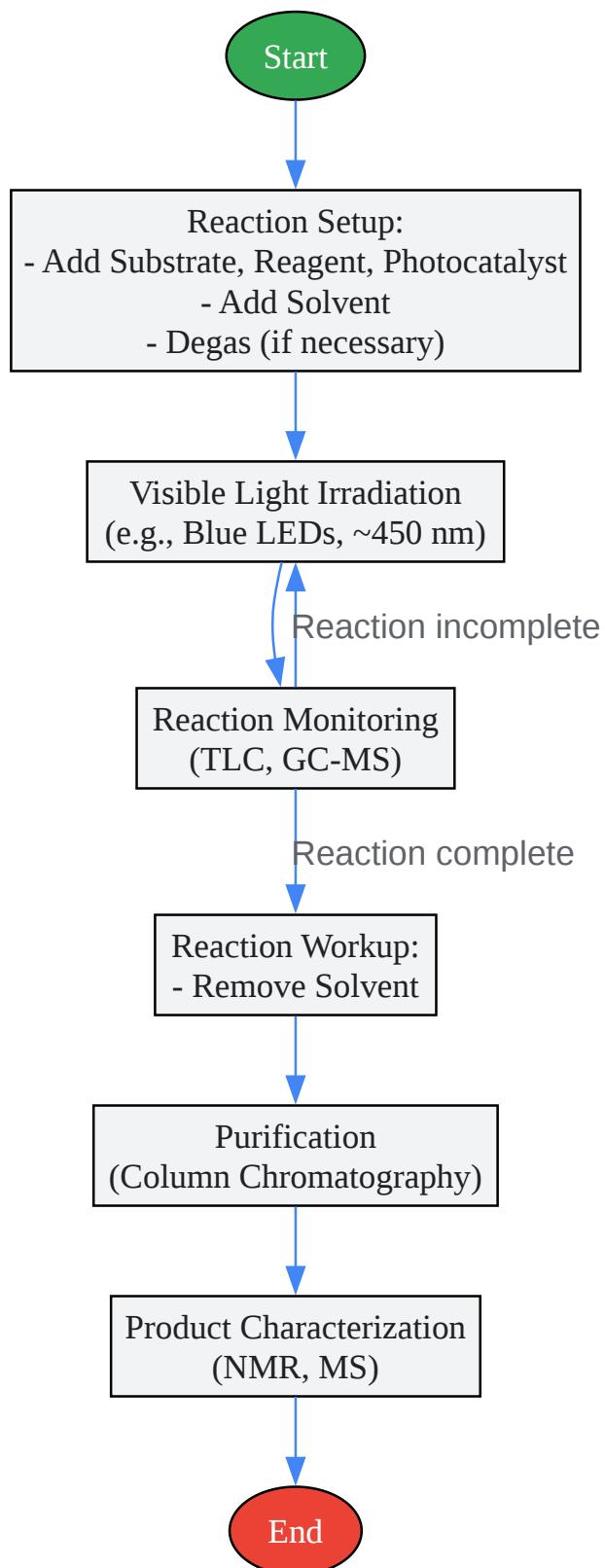

Procedure:

- In a reaction vessel, combine the substrate, reagent, and **9-Mesityl-10-methylacridinium perchlorate** (typically 1-5 mol%).
- Add the anhydrous solvent and stir the mixture to dissolve the components.
- If the reaction is air-sensitive, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. For reactions requiring oxygen, the solution should be saturated with oxygen.^[1]
- Place the reaction vessel in front of a visible light source and begin irradiation with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the desired product.

Visualizations

Photocatalytic Cycle

The following diagram illustrates the general mechanism of photocatalysis by **9-Mesityl-10-methylacridinium perchlorate**, involving a photoinduced electron transfer process.



[Click to download full resolution via product page](#)

Caption: General photocatalytic cycle of **9-Mesityl-10-methylacridinium** perchlorate.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a photocatalytic reaction.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a photocatalytic reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [9-Mesityl-10-methylacridinium Perchlorate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239669#9-mesityl-10-methylacridinium-perchlorate-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com